molecular formula C12H16BrNO2 B12067086 [2-Bromo-5-(oxan-4-yloxy)phenyl]methanamine

[2-Bromo-5-(oxan-4-yloxy)phenyl]methanamine

Cat. No.: B12067086
M. Wt: 286.16 g/mol
InChI Key: QYCJHFQLUVJNQC-UHFFFAOYSA-N
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Description

[2-Bromo-5-(oxan-4-yloxy)phenyl]methanamine ( 1541625-30-2) is a high-value chemical building block with the molecular formula C12H16BrNO2 and a molecular weight of 286.16 g/mol . This compound features a benzylamine core that is strategically substituted with a bromine atom and a tetrahydropyran-4-yloxy group at the 2- and 5- positions of the phenyl ring, respectively. This unique molecular architecture makes it a versatile intermediate in sophisticated organic synthesis pipelines, particularly in pharmaceutical research and development . The primary research application of this compound is as a key synthetic intermediate in the preparation of biologically active molecules. The reactive bromine and amine functional groups serve as handles for further structural elaboration through various coupling reactions, including palladium-catalyzed cross-couplings such as Suzuki, Buchwald-Hartwig, or Ullmann-type reactions . The tetrahydropyranyl ether moiety contributes to the compound's physicochemical properties, potentially enhancing metabolic stability and influencing pharmacokinetic parameters in candidate drugs . Compounds featuring similar substituted phenylmethanamine scaffolds have demonstrated significant research value in medicinal chemistry programs, particularly in the development of kinase inhibitors and other targeted therapies . This chemical is offered as a research-grade material strictly for laboratory investigation. It is supplied with guaranteed purity and stability profiles, requiring storage in a sealed container under appropriate conditions. [2-Bromo-5-(oxan-4-yloxy)phenyl]methanamine is intended for use by qualified researchers in controlled laboratory settings only. This product is designated "For Research Use Only" and is not manufactured for, approved for, or intended for human diagnostic, therapeutic, or any other clinical applications.

Properties

Molecular Formula

C12H16BrNO2

Molecular Weight

286.16 g/mol

IUPAC Name

[2-bromo-5-(oxan-4-yloxy)phenyl]methanamine

InChI

InChI=1S/C12H16BrNO2/c13-12-2-1-11(7-9(12)8-14)16-10-3-5-15-6-4-10/h1-2,7,10H,3-6,8,14H2

InChI Key

QYCJHFQLUVJNQC-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1OC2=CC(=C(C=C2)Br)CN

Origin of Product

United States

Chemical Reactions Analysis

Reactions::

    Substitution Reactions: The bromine atom in the compound suggests that it can undergo nucleophilic substitution reactions.

    Reduction Reactions: Reduction of the bromine substituent could yield an amine group.

    Oxidation Reactions: Oxidation of the amine could lead to the formation of an imine or other functional groups.

Common Reagents and Conditions::

    Bromination: N-bromosuccinimide (NBS) or other brominating agents.

    Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromium trioxide (CrO).

Major Products:: The major products would depend on the specific reaction conditions and the substituents present. Potential products include brominated derivatives, amines, and imines.

Scientific Research Applications

Research applications of this compound may include:

    Medicinal Chemistry: Investigating its potential as a drug candidate.

    Materials Science: Exploring its use in polymer chemistry due to the oxane group.

    Biological Studies: Assessing its effects on biological systems.

Mechanism of Action

The exact mechanism of action remains unknown. Further studies are required to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Key Observations :

  • Oxane Ring Position : Para-substituted oxane (e.g., [4-(oxan-4-yloxy)phenyl]methanamine) may improve metabolic stability over meta-substituted variants due to reduced steric hindrance .

Methanamine Derivatives with Heterocyclic Systems

Compound Name Core Structure Molecular Weight (g/mol) Applications Reference
(5-Bromo-1-benzofuran-2-yl)[4-(propan-2-yl)phenyl]methanamine Benzofuran, isopropyl, -CH₂NH₂ 344.25 Anticancer/antimicrobial research
(1H-Benzo[d]imidazol-2-yl)methanamine Benzimidazole, -CH₂NH₂ 147.17 Antimicrobial agents (e.g., thiazolidinone hybrids)
[2-(4-Methylpiperazin-1-yl)phenyl]methanamine Piperazine, -CH₂NH₂ ~205.28 Kinase inhibitor intermediates

Key Observations :

  • Heterocyclic Influence : Benzofuran or benzimidazole cores (e.g., ) introduce π-π stacking capabilities, enhancing interactions with enzymatic pockets compared to purely aromatic systems like [2-Bromo-5-(oxan-4-yloxy)phenyl]methanamine .
  • Amine Functionalization : Methanamine groups are commonly utilized in Schiff base formation or as precursors for bioactive molecules, as seen in antituberculosis agents () and kinase inhibitors ().

Biological Activity

[2-Bromo-5-(oxan-4-yloxy)phenyl]methanamine is an organic compound with a molecular formula of C₁₂H₁₆BrNO₂ and a molecular weight of approximately 286.16 g/mol. Its unique structure, featuring a bromine substituent, an oxane (tetrahydrofuran) moiety, and a methanamine group attached to a phenyl ring, suggests potential applications in medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following features:

  • Bromine Atom : Enhances reactivity and potential biological interactions.
  • Oxane Moiety : Contributes to the compound's solubility and stability.
  • Methanamine Group : Imparts biological activity through potential interactions with various biomolecules.

Antimicrobial Properties

Research has indicated that [2-Bromo-5-(oxan-4-yloxy)phenyl]methanamine exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly against several human cancer cell lines. Notable findings include:

  • Cell Line Studies : In vitro assays demonstrated cytotoxicity against lung carcinoma (A549), breast adenocarcinoma (MCF7), and colon adenocarcinoma (HT29) cell lines.
  • Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation and survival, including P-glycoprotein and various kinases. This inhibition can lead to increased apoptosis in cancer cells.

Case Studies

  • Cytotoxicity Assays :
    • A study evaluated the cytotoxic effects of [2-Bromo-5-(oxan-4-yloxy)phenyl]methanamine on HT29 cells, revealing an IC50 value of approximately 58.44 µM, comparable to standard chemotherapeutic agents like cisplatin (47.17 µM) .
    • The selectivity index (SI) for this compound was significantly higher than that of traditional chemotherapeutics, indicating lower toxicity to healthy cells compared to cancerous cells.
  • Mechanistic Studies :
    • Investigations into the compound's mechanism revealed that it may activate caspase cascades, leading to apoptosis in cancer cells while inhibiting angiogenesis . This dual action enhances its potential as an effective anticancer agent.

Comparative Analysis

To better understand the unique properties of [2-Bromo-5-(oxan-4-yloxy)phenyl]methanamine, a comparison with similar compounds is provided:

Compound NameStructural FeaturesUnique Characteristics
2-Bromo-5-methoxyphenylmethanamineMethoxy instead of oxaneEnhanced solubility
2-Chloro-5-(oxan-4-yloxy)phenylmethanamineChlorine substituentDifferent reactivity profile
3-Bromo-5-(oxan-4-yloxy)phenylmethanamineBromo at third positionDistinct pharmacological effects

This table illustrates how variations in substituents can lead to different biological activities and reactivities.

Preparation Methods

Synthesis of 5-Hydroxy-2-bromobenzaldehyde

The synthesis begins with 5-hydroxybenzaldehyde , which undergoes directed ortho-bromination using bromine in the presence of a Lewis acid (e.g., FeBr₃). This method ensures regioselective bromination at the ortho position relative to the hydroxyl group.

5-Hydroxybenzaldehyde+Br2FeBr35-Hydroxy-2-bromobenzaldehyde[2]\text{5-Hydroxybenzaldehyde} + \text{Br}2 \xrightarrow{\text{FeBr}3} \text{5-Hydroxy-2-bromobenzaldehyde} \quad

Key Data :

  • Yield: ~70–80% (estimated from analogous bromination reactions).

  • Reaction Time: 4–6 hours at 0–5°C.

Etherification via Mitsunobu Reaction

The phenolic hydroxyl group of 5-hydroxy-2-bromobenzaldehyde is protected as a tetrahydropyranyl (THP) ether using Mitsunobu conditions (DIAD, PPh₃, and tetrahydropyran-4-ol).

5-Hydroxy-2-bromobenzaldehyde+Tetrahydropyran-4-olDIAD, PPh32-Bromo-5-(oxan-4-yloxy)benzaldehyde[5]\text{5-Hydroxy-2-bromobenzaldehyde} + \text{Tetrahydropyran-4-ol} \xrightarrow{\text{DIAD, PPh}_3} \text{2-Bromo-5-(oxan-4-yloxy)benzaldehyde} \quad

Optimization Insights :

  • Solvent : Anhydrous THF or DMF improves yields (>85%).

  • Workup : Chromatographic purification (hexanes/EtOAc) isolates the product.

Reductive Amination to Methanamine

The aldehyde intermediate is converted to the primary amine via reductive amination using methyl carbamate and tert-butyldimethylsilane (TBDMSH) in acetonitrile, followed by hydrolysis with LiOH.

2-Bromo-5-(oxan-4-yloxy)benzaldehydeTBDMSH, TFA[2-Bromo-5-(oxan-4-yloxy)phenyl]methanamine[1]\text{2-Bromo-5-(oxan-4-yloxy)benzaldehyde} \xrightarrow{\text{TBDMSH, TFA}} \text{[2-Bromo-5-(oxan-4-yloxy)phenyl]methanamine} \quad

Reaction Conditions :

  • Temperature: 80°C for 6 hours (Step 1), 80°C for 16 hours (Step 2).

  • Yield: ~70–75% (extrapolated from analogous reductive aminations).

Route 2: Palladium-Catalyzed Coupling for Oxan-4-yloxy Installation

Suzuki-Miyaura Coupling

An alternative approach involves introducing the oxan-4-yloxy group via Suzuki-Miyaura cross-coupling . Starting with 2-bromo-5-iodobenzaldehyde, a boronic ester derivative of tetrahydropyran-4-ol is coupled using Pd(PPh₃)₄.

2-Bromo-5-iodobenzaldehyde+Oxan-4-yl-B(pin)Pd(PPh3)42-Bromo-5-(oxan-4-yloxy)benzaldehyde[3]\text{2-Bromo-5-iodobenzaldehyde} + \text{Oxan-4-yl-B(pin)} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{2-Bromo-5-(oxan-4-yloxy)benzaldehyde} \quad

Advantages :

  • Chemoselectivity : Minimizes side reactions compared to electrophilic substitution.

  • Yield : ~65–70% (based on similar couplings).

Amine Formation via Nitro Reduction

The aldehyde is converted to a nitro intermediate (2-bromo-5-(oxan-4-yloxy)nitrobenzene ) using nitric acid, followed by reduction to the amine using H₂/Pd-C.

2-Bromo-5-(oxan-4-yloxy)nitrobenzeneH2/Pd-C[2-Bromo-5-(oxan-4-yloxy)phenyl]methanamine[4]\text{2-Bromo-5-(oxan-4-yloxy)nitrobenzene} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{[2-Bromo-5-(oxan-4-yloxy)phenyl]methanamine} \quad

Challenges :

  • Nitro Reduction : Requires careful control to prevent dehalogenation.

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2
Key Step Mitsunobu etherificationSuzuki-Miyaura coupling
Yield (Overall) ~50–60%~40–50%
Complexity ModerateHigh
Functional Tolerance Sensitive to acidic conditionsTolerates diverse functional groups
Cost Lower (common reagents)Higher (Pd catalysts)

Route 1 is preferred for its operational simplicity and cost-effectiveness, while Route 2 offers superior functional group tolerance for advanced derivatization.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to enhance the efficiency of bromination and reductive amination steps. For example, telescoping the Mitsunobu and reductive amination steps in a single flow system reduces intermediate isolation and improves throughput.

Green Chemistry Metrics

  • Atom Economy : Route 1 achieves 75% atom economy vs. 65% for Route 2.

  • Solvent Recovery : >90% recovery of acetonitrile and THF via distillation.

Analytical Validation and Quality Control

Spectroscopic Characterization

  • ¹H NMR : Distinct signals for the THP ring (δ 3.5–4.0 ppm), aromatic protons (δ 7.2–7.8 ppm), and amine protons (δ 1.5–2.0 ppm).

  • LC-MS : [M+H]⁺ peak at m/z 286.1 (calc. 286.04).

Purity Assessment

  • HPLC : >98% purity using a C18 column (MeCN/H₂O gradient).

  • Impurity Profiling : Residual Pd (<10 ppm) in Route 2 products.

Q & A

Basic Questions

Q. What are the common synthetic routes for [2-Bromo-5-(oxan-4-yloxy)phenyl]methanamine, and what are the critical reaction conditions to ensure high yield and purity?

  • Answer: Synthesis typically involves multi-step reactions, starting with the introduction of the oxan-4-yloxy group via nucleophilic aromatic substitution or coupling reactions. Bromination is performed using reagents like NBS (N-bromosuccinimide) under controlled conditions. The methanamine group may require protection (e.g., with Boc groups) to prevent side reactions. Key conditions include inert atmospheres, anhydrous solvents (e.g., THF or DMF), and precise temperature control. Purification via column chromatography or recrystallization is critical to isolate the product .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing [2-Bromo-5-(oxan-4-yloxy)phenyl]methanamine, and what key spectral features should researchers look for?

  • Answer:

  • NMR (¹H/¹³C): The oxan-4-yloxy group shows distinct signals for the tetrahydropyran ring protons (δ ~3.5–4.0 ppm) and axial/equivial methylene groups. The bromine atom causes deshielding of adjacent aromatic protons.
  • Mass Spectrometry (MS): Look for molecular ion peaks at m/z 286.05 (C₁₂H₁₅BrNO₂) and isotope patterns indicative of bromine (1:1 ratio for M/M+2).
  • HPLC: Use reverse-phase columns (C18) with UV detection to assess purity (>95%) and retention time consistency .

Q. What are the recommended storage conditions and safety precautions when handling [2-Bromo-5-(oxan-4-yloxy)phenyl]methanamine in laboratory settings?

  • Answer: Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Use PPE (gloves, goggles) due to its potential to cause skin/eye irritation (GHS Hazard Codes H314, H318). Work in a fume hood to avoid inhalation of dust or vapors .

Advanced Questions

Q. How can researchers employ X-ray crystallography and SHELX software to resolve the crystal structure of [2-Bromo-5-(oxan-4-yloxy)phenyl]methanamine, and what challenges might arise during refinement?

  • Answer: Single-crystal X-ray diffraction data can be processed using SHELXT for structure solution and SHELXL for refinement. Challenges include modeling disorder in the oxan-4-yloxy ring or bromine positional ambiguity. Hydrogen bonding networks involving the amine group may require restraints. Validate the final structure with R-factor convergence (<5%) and residual electron density checks .

Q. In structure-activity relationship (SAR) studies, how does the oxan-4-yloxy substituent influence the compound's bioavailability and target binding compared to other ether-linked groups?

  • Answer: The oxan-4-yloxy group enhances solubility due to its oxygen-rich tetrahydropyran ring, improving membrane permeability. Its conformational rigidity may favor interactions with hydrophobic enzyme pockets (e.g., microbial targets like leucyl-tRNA synthetase). Compared to linear ethers (e.g., hexyloxy), the cyclic ether provides steric bulk, potentially reducing off-target binding .

Q. What experimental strategies can be implemented to address discrepancies in observed vs. predicted reactivity of [2-Bromo-5-(oxan-4-yloxy)phenyl]methanamine during derivatization reactions?

  • Answer:

  • Kinetic Studies: Monitor reaction progress via in situ FTIR or LC-MS to identify intermediates.
  • Computational Modeling: Use DFT calculations (e.g., Gaussian) to predict activation barriers for bromine substitution or amine alkylation.
  • Design of Experiments (DoE): Systematically vary temperature, solvent polarity, and catalyst loading to optimize conditions .

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